2-Benzothiazolecarbonitrile,4,7-dimethoxy-(9CI)
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Overview
Description
4,7-Dimethoxybenzothiazole-2-carbonitrile: is a chemical compound with the molecular formula C10H8N2O2S It is a derivative of benzothiazole, featuring methoxy groups at the 4 and 7 positions and a cyano group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxybenzothiazole-2-carbonitrile typically involves the reaction of 4,7-dimethoxybenzothiazole with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4,7-Dimethoxybenzothiazole-2-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxybenzothiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4,7-Dimethoxybenzothiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxybenzothiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and methoxy groups can influence its binding affinity and specificity. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2H-benzo[d][1,2,3]triazole: Another benzothiazole derivative with bromine atoms instead of methoxy groups.
4,7-Dimethoxybenzothiazole: Lacks the cyano group present in 4,7-Dimethoxybenzothiazole-2-carbonitrile.
2-Benzothiazolecarbonitrile: Similar structure but without the methoxy groups.
Uniqueness
4,7-Dimethoxybenzothiazole-2-carbonitrile is unique due to the combination of methoxy and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
191474-79-0 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4,7-dimethoxy-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2S/c1-13-6-3-4-7(14-2)10-9(6)12-8(5-11)15-10/h3-4H,1-2H3 |
InChI Key |
OMHSOZYAMFBETA-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)C#N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)C#N |
Synonyms |
2-Benzothiazolecarbonitrile,4,7-dimethoxy-(9CI) |
Origin of Product |
United States |
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